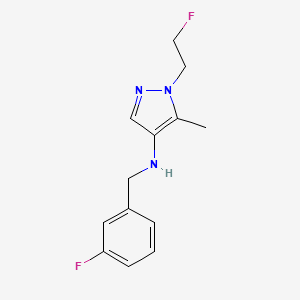

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

CAS No.: 1856070-50-2

Cat. No.: VC15758447

Molecular Formula: C13H15F2N3

Molecular Weight: 251.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856070-50-2 |

|---|---|

| Molecular Formula | C13H15F2N3 |

| Molecular Weight | 251.27 g/mol |

| IUPAC Name | 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C13H15F2N3/c1-10-13(9-17-18(10)6-5-14)16-8-11-3-2-4-12(15)7-11/h2-4,7,9,16H,5-6,8H2,1H3 |

| Standard InChI Key | USPHEEWNVSDLGT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 1, 4, and 5. The 1-position is occupied by a 2-fluoroethyl group (-CH2CH2F), the 4-position by a 3-fluorobenzylamine moiety (-CH2C6H4F), and the 5-position by a methyl group (-CH3). This arrangement introduces steric and electronic effects that influence reactivity and binding interactions.

Molecular Formula:

Molecular Weight: 283.3 g/mol

IUPAC Name: N-(3-Fluorobenzyl)-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 2.21 (predicted) | |

| Topological Polar Surface Area | 43.7 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrazole core facilitates π-π stacking interactions with biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.

-

N-Alkylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution using 2-fluoroethyl bromide or iodide under basic conditions (e.g., K2CO3 in DMF).

-

Benzylation: Coupling the 4-amino group with 3-fluorobenzyl chloride via Buchwald-Hartwig amination or direct alkylation.

Example Reaction Conditions:

-

Solvents: Dichloromethane, ethyl acetate, or dimethylformamide.

-

Catalysts: Palladium(II) acetate for amination steps.

Industrial Optimization

Industrial methods prioritize scalability and cost-efficiency:

-

Continuous Flow Reactors: Reduce reaction times and improve yield consistency.

-

Automated Crystallization: Enhances purity (>98%) by controlling solvent-antisolvent ratios .

Physicochemical Properties

Thermal Stability

The compound is stable at room temperature but decomposes above 200°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 75°C, indicative of amorphous solid dispersion potential .

Solubility and Partitioning

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 25.4 |

| Dichloromethane | 48.9 |

The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for pharmaceutical applications .

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting anti-inflammatory potential. The 3-fluorobenzyl group may enhance binding affinity to hydrophobic enzyme pockets.

Receptor Interactions

Fluorinated pyrazoles often modulate G-protein-coupled receptors (GPCRs). For example, related compounds antagonize adenosine A2A receptors, implicating potential in neurological disorders.

Proposed Mechanism:

This interaction is stabilized by fluorine-mediated dipole interactions and hydrophobic effects.

Applications in Research

Medicinal Chemistry

-

Lead Compound Optimization: The fluorinated structure serves as a scaffold for developing kinase inhibitors and antiviral agents .

-

PET Tracer Development: The -labeled derivative is under investigation for imaging neuroinflammation.

Materials Science

-

Liquid Crystals: The rigid pyrazole core and flexible fluoroalkyl chains enable mesophase formation in display technologies .

-

Metal-Organic Frameworks (MOFs): Acts as a ligand for constructing porous materials with gas storage applications.

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation | Use nitrile gloves and goggles |

| Inhalation Risk | Employ fume hoods |

Material Safety Data Sheets (MSDS) classify it as a Category 3 irritant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume